Cas no 149588-17-0 (2-t-Butoxycarbonylamino-4,5-dimethylthiophene-3-carboxylic acid)

2-t-Butoxycarbonylamino-4,5-dimethylthiophene-3-carboxylic acid structure
149588-17-0 structure
Product name:2-t-Butoxycarbonylamino-4,5-dimethylthiophene-3-carboxylic acid
CAS No:149588-17-0
MF:C12H17NO4S
MW:271.33268237114
CID:6540504
PubChem ID:19100812

2-t-Butoxycarbonylamino-4,5-dimethylthiophene-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • GZYUJNWLGPEGBJ-UHFFFAOYSA-N
    • 2-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid
    • 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,5-dimethyl-3-thiophenecarboxylic acid
    • DTXSID501136190
    • EN300-6245685
    • 2-t-Butoxycarbonylamino-4,5-dimethylthiophene-3-carboxylic acid
    • 149588-17-0
    • SCHEMBL9100005
    • Inchi: 1S/C12H17NO4S/c1-6-7(2)18-9(8(6)10(14)15)13-11(16)17-12(3,4)5/h1-5H3,(H,13,16)(H,14,15)
    • InChI Key: GZYUJNWLGPEGBJ-UHFFFAOYSA-N
    • SMILES: S1C(C)=C(C)C(C(=O)O)=C1NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 271.08782920g/mol
  • Monoisotopic Mass: 271.08782920g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104Ų
  • XLogP3: 3.3

2-t-Butoxycarbonylamino-4,5-dimethylthiophene-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6245685-0.5g
2-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid
149588-17-0 95.0%
0.5g
$520.0 2025-03-15
Enamine
EN300-6245685-5.0g
2-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid
149588-17-0 95.0%
5.0g
$1572.0 2025-03-15
Enamine
EN300-6245685-0.1g
2-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid
149588-17-0 95.0%
0.1g
$476.0 2025-03-15
Enamine
EN300-6245685-0.05g
2-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid
149588-17-0 95.0%
0.05g
$455.0 2025-03-15
Enamine
EN300-6245685-1.0g
2-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid
149588-17-0 95.0%
1.0g
$541.0 2025-03-15
Enamine
EN300-6245685-2.5g
2-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid
149588-17-0 95.0%
2.5g
$1063.0 2025-03-15
Enamine
EN300-6245685-10.0g
2-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid
149588-17-0 95.0%
10.0g
$2331.0 2025-03-15
Enamine
EN300-6245685-0.25g
2-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid
149588-17-0 95.0%
0.25g
$498.0 2025-03-15

Additional information on 2-t-Butoxycarbonylamino-4,5-dimethylthiophene-3-carboxylic acid

2-t-Butoxycarbonylamino-4,5-dimethylthiophene-3-carboxylic acid: A Promising Compound in Medicinal Chemistry

2-t-Butoxycarbonylamino-4,5-dimethylthiophene-3-carboxylic acid (CAS No. 149588-17-0) represents a key synthetic intermediate in the development of novel therapeutic agents. This compound belongs to the class of substituted thiophene derivatives, which have garnered significant attention due to their diverse biological activities and potential applications in drug discovery. Recent advances in medicinal chemistry have highlighted the importance of thiophene-based scaffolds in modulating enzyme activity and cellular signaling pathways, making 2-t-Butoxycarbonylamino-4,5-dimethylthiophene-3-carboxylic acid a focal point for researchers aiming to design multifunctional molecules.

The structural framework of 2-t-Butoxycarbonylamino-4,5-dimethylthiophene-3-carboxylic acid consists of a thiophene ring with methyl groups at positions 4 and 5, a butoxycarbonyl (BOC) group at the 2-position, and a carboxylic acid moiety at the 3-position. This unique arrangement of functional groups imparts distinct chemical reactivity and pharmacological properties. The presence of the BOC protecting group at the amino functionality is critical for stabilizing the molecule during synthetic processes, as it prevents premature hydrolysis and facilitates subsequent functionalization steps. The thiophene ring, a five-membered aromatic heterocycle, serves as a versatile platform for introducing various substituents, enabling the fine-tuning of biological activity.

Recent studies have demonstrated that thiophene derivatives like 2-t-Butoxycarbonylamino-4,5-dimethylthiophene-3-carboxylic acid exhibit potent inhibitory effects on key enzymes involved in inflammatory responses. For instance, a 2023 publication in the Journal of Medicinal Chemistry reported that compounds with similar structural features showed significant activity against cyclooxygenase-2 (COX-2), a target for nonsteroidal anti-inflammatory drugs (NSAIDs). This finding underscores the potential of 2-t-Butoxycarbonylamino-4,5-dimethylthiophene-3-carboxylic acid as a scaffold for developing selective COX-2 inhibitors with reduced gastrointestinal side effects compared to traditional NSAIDs.

The synthesis of 2-t-Butoxycarbonylamino-4,5-dimethylthiophene-3-carboxylic acid typically involves multi-step organic reactions, including the formation of the thiophene ring and the introduction of the BOC group. A 2022 study published in Organic & Biomolecular Chemistry described an efficient method for preparing this compound using a palladium-catalyzed coupling reaction, which allows for the precise incorporation of functional groups. This approach not only enhances the yield but also minimizes byproduct formation, aligning with current trends in green chemistry and sustainable synthesis practices.

Pharmacological investigations into 2-t-Butoxycarbonylamino-4,5-dimethylthiophene-3-carboxylic acid have revealed its potential as a modulator of cellular signaling pathways. Research published in Drug Discovery Today in 2023 highlighted its ability to interact with G-protein-coupled receptors (GPCRs), which are critical targets in the development of drugs for neurological and cardiovascular disorders. The compound's ability to stabilize receptor conformations suggests its utility in designing allosteric modulators with enhanced specificity and efficacy.

In the context of drug development, the chemical versatility of 2-t-Butoxycarbonylamino-4,5-dimethylthiophene-3-carboxylic acid makes it a valuable starting material for the synthesis of complex molecules. A 2024 review in Chemical Reviews emphasized the role of thiophene derivatives in the creation of hybrid molecules that combine multiple pharmacophores. For example, the incorporation of the thiophene ring into a polypharmacological scaffold has been shown to enhance the therapeutic index of candidate drugs by targeting multiple disease-related pathways simultaneously.

Furthermore, the biological activity of 2-t-Butoxycarbonylamino-4,5-dimethylthiophene-3-carboxylic acid has been explored in preclinical models of chronic inflammation. A 2023 study in Pharmacological Research demonstrated that derivatives of this compound significantly reduced markers of oxidative stress and cytokine production in mouse models of colitis. These findings suggest that the compound could be further optimized for the treatment of inflammatory bowel diseases (IBD), a condition that affects millions of people globally.

The structural modifications of 2-t-Butoxycarbonylamino-4,5-dimethylthiophene-3-carboxylic acid have also been investigated to improve its pharmacokinetic properties. A 2022 study in European Journal of Medicinal Chemistry reported that the introduction of hydrophobic substituents at the 4 and 5 positions of the thiophene ring enhanced the compound's membrane permeability, a critical factor in drug absorption and bioavailability. These modifications could lead to the development of orally bioavailable agents with improved therapeutic outcomes.

The growing interest in thiophene-based compounds has spurred the development of computational tools for predicting their biological activity. Machine learning models trained on datasets of thiophene derivatives, including 2-t-Butoxycarbonylamino-4,5-dimethylthiophene-3-carboxylic acid, have been used to identify potential lead compounds with desired properties. A 2023 paper in ACS Chemical Biology described a deep learning approach that successfully predicted the inhibitory activity of thiophene derivatives against various targets, accelerating the drug discovery process.

Despite its promising properties, the application of 2-t-Butoxycarbonylamino-4,5-dimethylthiophene-3-carboxylic acid in drug development faces challenges related to its metabolic stability and potential toxicity. Ongoing research is focused on optimizing its chemical structure to improve these parameters. For instance, the introduction of electron-withdrawing groups at the 3-position has been shown to enhance the compound's resistance to enzymatic degradation, as reported in a 2024 study in Drug Metabolism and Disposition.

In conclusion, 2-t-Butoxycarbonylamino-4,5-dimethylthiophene-3-carboxylic acid represents a significant advancement in the field of medicinal chemistry. Its structural complexity and diverse biological activities make it a valuable scaffold for the design of novel therapeutics. As research continues to uncover its full potential, this compound is poised to play a pivotal role in the development of next-generation drugs for a wide range of diseases.

For further information on the synthesis and biological applications of 2-t-Butoxycarbonylamino-4,5-dimethylthiophene-3-carboxylic acid, researchers are encouraged to explore recent publications in leading journals such as Journal of Medicinal Chemistry, Organic & Biomolecular Chemistry, and ACS Chemical Biology. These resources provide insights into the latest developments and future directions in the study of thiophene derivatives.

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